molecular formula C9H10N4 B15299920 4-(4-aminophenyl)-1H-imidazol-2-amine

4-(4-aminophenyl)-1H-imidazol-2-amine

Cat. No.: B15299920
M. Wt: 174.20 g/mol
InChI Key: JPXXVXVIFSXAPE-UHFFFAOYSA-N
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Description

4-(4-aminophenyl)-1H-imidazol-2-amine is an organic compound that features an imidazole ring substituted with an aminophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-aminophenyl)-1H-imidazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-nitroacetophenone with an imidazole derivative under acidic conditions, followed by reduction of the nitro group to an amine .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 4-(4-aminophenyl)-1H-imidazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like hydrazine.

    Substitution: Halogenation can be achieved using halogens or halogenating agents under controlled conditions.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion to primary amines.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

4-(4-aminophenyl)-1H-imidazol-2-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-aminophenyl)-1H-imidazol-2-amine involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may disrupt bacterial cell membranes or interfere with essential enzymatic processes . In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Uniqueness: 4-(4-aminophenyl)-1H-imidazol-2-amine stands out due to its imidazole ring, which imparts unique electronic properties and reactivity. This makes it particularly valuable in applications requiring specific interactions with biological targets or in the synthesis of complex organic molecules.

Properties

Molecular Formula

C9H10N4

Molecular Weight

174.20 g/mol

IUPAC Name

5-(4-aminophenyl)-1H-imidazol-2-amine

InChI

InChI=1S/C9H10N4/c10-7-3-1-6(2-4-7)8-5-12-9(11)13-8/h1-5H,10H2,(H3,11,12,13)

InChI Key

JPXXVXVIFSXAPE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(N2)N)N

Origin of Product

United States

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